2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-14-6-7-16(15(20)10-14)22-17(24)12-25-18-21-8-9-23(18)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJQXRLPBCYTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Benzylimidazole Intermediate: The initial step involves the synthesis of the benzylimidazole intermediate. This can be achieved by reacting benzylamine with glyoxal in the presence of ammonium acetate.
Thioether Formation: The benzylimidazole intermediate is then reacted with a suitable thiol, such as thiourea, to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2,4-difluoroaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The benzylimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microbial and cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide ()
- Structure : Replaces the benzyl group with a 4-fluorophenyl ring and substitutes the 2,4-difluorophenyl with a bulkier 1-naphthyl group.
- The naphthyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous stability.
- Key Data : Molecular mass = 377.437 g/mol; ChemSpider ID: 3490710 .
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ()
- Structure : Features a nitro group at the 2-position of the imidazole and a 4-fluorobenzyl substituent.
- Fluorine at the benzyl position may enhance metabolic stability compared to non-fluorinated analogs.
- Synthesis : Prepared via coupling of 2-(2-nitro-1H-imidazol-1-yl)acetic acid with 4-fluorobenzylamine .
Variations in the Acetamide Substituent
2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Substitutes the 2,4-difluorophenyl group with a thiazol-2-yl ring.
- Impact :
- The thiazole ring introduces heteroatoms (N, S), enabling hydrogen bonding and coordination with metal ions.
- Reduced lipophilicity compared to aromatic fluorinated groups may alter pharmacokinetic profiles.
- Key Data : Molecular formula = C₁₅H₁₄N₄OS₂; molar mass = 330.43 g/mol .
2-{[1-(4-Chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
Crystallographic and Conformational Insights
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ():
- Demonstrates that substituents on the arylacetamide influence molecular conformation and hydrogen-bonding networks.
- The dichlorophenyl group induces steric repulsion, rotating the amide group relative to the aromatic rings .
Biological Activity
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a novel compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 337.44 g/mol. The structure features an imidazole ring, a benzyl group, and a difluorophenyl moiety, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.44 g/mol |
| InChI Key | BOPDSCSSZWTPQM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)C3=CC=C(C=C3)N+[O-] |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available imidazole derivatives. The synthesis route often employs solvents such as dimethyl sulfoxide (DMSO) and may utilize various catalysts to enhance yields and purity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole (2MBI), which share similarities with our compound, have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.27 µM to 2.54 µM against various bacterial strains .
Anticancer Activity
The anticancer potential of imidazole derivatives is well-documented. Studies indicate that compounds similar to this compound can inhibit the proliferation of human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay has been used to evaluate cell viability, demonstrating significant cytotoxic effects at varying concentrations .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The difluorophenyl group may interact with various receptors involved in cellular signaling pathways.
These interactions can lead to altered cellular responses that contribute to the observed antimicrobial and anticancer effects.
Study on Antimicrobial Properties
In a study focusing on the antimicrobial efficacy of synthesized imidazole derivatives, it was found that certain modifications to the benzyl and difluorophenyl groups significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural optimization in developing more potent antimicrobial agents .
Study on Anticancer Effects
Another research effort evaluated the anticancer properties of related compounds against HCT116 cells. The results indicated that specific substitutions on the imidazole core could lead to enhanced cytotoxicity, suggesting a promising pathway for developing new anticancer therapeutics .
Q & A
Q. What are the key synthetic challenges in preparing 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step reactions: (1) imidazole ring formation via cyclization under acidic/basic conditions, (2) introduction of benzyl and sulfanyl groups via nucleophilic substitution, and (3) acetamide coupling with 2,4-difluorophenylamine. Key challenges include controlling regioselectivity during sulfanyl group attachment and minimizing side reactions (e.g., oxidation of the sulfur atom). Optimization strategies:
- Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of intermediates.
- Employ catalysts like triethylamine for efficient coupling reactions .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity products .
Q. How can structural confirmation of this compound be achieved using spectroscopic and computational methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the benzyl group (δ 4.8–5.2 ppm for CH), imidazole protons (δ 7.0–7.5 ppm), and 2,4-difluorophenyl signals (δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (CHFNOS, calculated m/z: 410.11) .
- Computational Chemistry : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for the sulfanyl and acetamide groups .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria) and antifungal activity against Candida albicans .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition : Screen against kinases or proteases (e.g., COX-2) using fluorometric assays, leveraging the sulfanyl group’s potential for covalent binding .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzyl or phenyl rings) impact biological activity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the benzyl group with electron-withdrawing groups (e.g., 4-CF) to enhance metabolic stability.
- Modify the 2,4-difluorophenyl moiety with bulkier substituents (e.g., 2,4-dichloro) to improve target binding affinity .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding scores to targets like EGFR or HSP90 .
Q. What experimental and computational strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Determine if dynamic processes (e.g., hindered rotation of the benzyl group) cause splitting anomalies .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the imidazole and difluorophenyl regions .
- X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure (if feasible) to confirm stereochemistry .
Q. How can the mechanism of action be elucidated for this compound’s anticancer activity?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cancer cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle regulation) .
- Target Identification : Use pull-down assays with biotinylated analogs to isolate binding proteins, followed by LC-MS/MS for identification .
- In vivo Validation : Test efficacy in xenograft models (e.g., nude mice with HT-29 tumors) and correlate results with in vitro data .
Q. What strategies mitigate oxidative degradation of the sulfanyl group during storage or biological assays?
- Methodological Answer :
- Stabilization Techniques :
- Store the compound under inert gas (argon) at −20°C in amber vials.
- Add antioxidants (e.g., BHT) to biological assay buffers .
- Analytical Monitoring : Track degradation via HPLC (C18 column, acetonitrile/water mobile phase) to quantify sulfoxide/sulfone byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
